molecular formula C22H16BrNO3 B434110 5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione CAS No. 301354-01-8

5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B434110
CAS No.: 301354-01-8
M. Wt: 422.3g/mol
InChI Key: FLQHVDNMQKXBLV-UHFFFAOYSA-N
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Description

5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of 2,3-dimethylphenol followed by coupling with 4-bromophenyl isoindole-1,3-dione under specific reaction conditions. The reaction is usually carried out in an inert solvent such as dimethylformamide (DMF) and requires the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0) to facilitate the coupling reaction .

Chemical Reactions Analysis

5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced isoindole derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione can be compared with other similar isoindole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO3/c1-13-4-3-5-20(14(13)2)27-17-9-7-16(8-10-17)24-21(25)18-11-6-15(23)12-19(18)22(24)26/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQHVDNMQKXBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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